Trp-Phe

Description

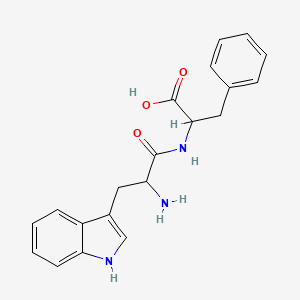

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c21-16(11-14-12-22-17-9-5-4-8-15(14)17)19(24)23-18(20(25)26)10-13-6-2-1-3-7-13/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMPMHKLUUZKAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875223 | |

| Record name | TRP-PHE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tryptophyl-Phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029090 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Significance of Tryptophan-Phenylalanine (Trp-Phe) Dipeptides: A Technical Guide for Therapeutic Development

Abstract

The dipeptide Tryptophan-Phenylalanine (Trp-Phe), composed of two essential aromatic amino acids, is emerging as a significant molecular entity with diverse biological functions. The unique structural properties of tryptophan and phenylalanine—large, hydrophobic, and aromatic—make this dipeptide a key player in molecular recognition events, particularly in protein-protein interactions.[1][2] This technical guide provides an in-depth analysis of the core biological functions of this compound and its derivatives, focusing on their roles as antagonists of the Formyl Peptide Receptor 1 (FPR1) in inflammatory pathways and as modulators of angiogenesis through the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Structural Basis of this compound Function

Tryptophan (Trp) and Phenylalanine (Phe) are among the largest amino acids, characterized by their bulky, nonpolar side chains.[2] The indole (B1671886) ring of tryptophan and the benzyl (B1604629) ring of phenylalanine facilitate crucial molecular interactions, including hydrophobic effects, π-π stacking, and cation-π interactions.[3][4] These properties are fundamental to the structure and stability of proteins, often positioning Trp and Phe residues as "hot spots" in protein-protein interfaces.[1] When combined in a dipeptide, these characteristics create a scaffold with significant potential for biological recognition and modulation of cellular signaling pathways. This guide explores two well-documented functions: modulation of inflammation and regulation of angiogenesis.

Anti-Inflammatory Activity via Formyl Peptide Receptor 1 (FPR1) Antagonism

Derivatives of the this compound dipeptide have been identified as potent antagonists of Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils and other phagocytic cells.[5][6][7] FPR1 plays a critical role in mediating the innate immune response by recognizing N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), which are released by bacteria or damaged mitochondria.[7][8][9] Activation of FPR1 by agonists like fMLF triggers a cascade of pro-inflammatory events, including chemotaxis, degranulation (e.g., elastase release), and the production of reactive oxygen species (ROS) via the NADPH oxidase complex.[4][6]

This compound derivatives can selectively inhibit these fMLF-induced responses, positioning them as promising leads for the development of novel anti-inflammatory therapeutics.[7][10]

FPR1 Signaling Pathway

Upon agonist binding, FPR1 undergoes a conformational change, activating heterotrimeric G proteins. This activation leads to the dissociation of the Gα and Gβγ subunits, which initiate several downstream signaling cascades.[6] Key pathways include the activation of Phospholipase C (PLC), leading to calcium mobilization, and the activation of Phosphoinositide-3 Kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK1/2 and p38), which culminate in neutrophil activation.[6][11] this compound antagonists block the initiation of this cascade by preventing agonist binding.

Quantitative Data: FPR1 Antagonism

Structure-activity relationship studies have identified several Trp-containing dipeptide derivatives with potent inhibitory effects on fMLF-induced neutrophil activation. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) for key functions.

| Compound ID | Structure | Superoxide (O₂⁻) Generation IC₅₀ (μM) | Elastase Release IC₅₀ (μM) | Reference |

| 3 | N-benzoyl-Trp-Phe-OMe | 0.23 | 0.60 | [7] |

| 6 | N-benzoyl-Trp-Tyr(tBu)-OMe | 1.88 | 2.47 | [7] |

| 19a | N-benzoyl-Trp-(4-Cl)Phe-OMe | 1.87 | 3.60 | [7] |

| 24a | N-benzoyl-(5-F)this compound-OMe | 0.12 | 0.37 | [7] |

| 24b | N-benzoyl-(5-Cl)this compound-OMe | 1.32 | 1.03 | [7] |

Table 1: Inhibitory activities of this compound derivatives on fMLF-induced responses in human neutrophils.

Anti-Angiogenic Activity via VEGFR-2 Signaling Modulation

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[12][13] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process.[14] Studies on tryptophan-containing dipeptides have demonstrated their ability to inhibit angiogenesis by interfering with VEGFR-2 signaling.[12][13] While direct studies on the this compound dipeptide are less common, the strong anti-angiogenic effects of the closely related Trp-Leu (WL) dipeptide suggest a class effect for Trp-containing peptides.[12][13] These peptides can inhibit VEGFR-2 phosphorylation, a critical step in receptor activation, and consequently block downstream signaling required for endothelial cell proliferation, migration, and tube formation.[12][13]

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades essential for angiogenesis.[2][3] Major pathways include:

-

PLCγ Pathway: Leads to activation of Protein Kinase C (PKC) and the ERK/MAPK cascade, promoting cell proliferation.[3]

-

PI3K/Akt Pathway: Promotes endothelial cell survival and permeability.[3][15]

-

Src/FAK Pathway: Regulates cell migration and the formation of focal adhesions.[2][15]

Trp-containing dipeptides are proposed to interfere with the initial receptor activation step, thereby inhibiting all subsequent downstream events.

Detailed Experimental Protocols

The biological functions described herein are elucidated through specific in vitro, ex vivo, and in vivo assays. The following sections provide detailed methodologies for key experiments.

FPR1-Mediated Function Assays

This assay measures the production of superoxide, a key ROS, by neutrophils following activation.

-

Cell Preparation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

-

Reagents:

-

Dihydroethidium (DHE) or similar fluorescent probe for superoxide detection.[16]

-

fMLF (agonist).

-

Test compounds (this compound derivatives).

-

Superoxide dismutase (SOD) as a positive control for inhibition.

-

-

Procedure: a. Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS). b. Pre-incubate the cells with the test compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C. c. Add the fluorescent probe (e.g., DHE) to the cell suspension. d. Stimulate the cells by adding fMLF. e. Immediately measure the fluorescence in kinetic mode using a fluorescence plate reader (e.g., Ex/Em wavelengths of 405/570 nm for DHE).[16]

-

Data Analysis: Calculate the rate of superoxide production from the slope of the fluorescence curve. Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

This assay quantifies the release of elastase from neutrophil azurophilic granules.

-

Cell Preparation: Isolate human neutrophils as described above.

-

Reagents:

-

Procedure: a. Resuspend neutrophils in buffer. b. Pre-incubate the cells with the test compound or vehicle control for a specified time at 37°C. c. Stimulate the cells with fMLF to induce degranulation. d. Centrifuge the samples to pellet the cells and collect the supernatant containing the released elastase. e. Add the fluorogenic substrate to the supernatant in a 96-well plate. f. Measure the increase in fluorescence over time at the appropriate wavelengths (e.g., Ex/Em = 400/505 nm).[17][18]

-

Data Analysis: Determine the rate of substrate cleavage from the kinetic read. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Anti-Angiogenesis Assays

This organ culture model assesses the sprouting of new vessels from a pre-existing vascular structure.[20][21]

-

Preparation: a. Humanely euthanize a mouse and dissect the thoracic aorta in sterile conditions.[10][22] b. Clean the aorta of periaortic fibroadipose tissue and cut it into 1 mm thick rings.[20][22]

-

Embedding: a. Place a drop of cold basement membrane extract (BME), such as Matrigel®, in the center of a 48-well plate well.[20][23] b. Place a single aortic ring onto the Matrigel® drop.[10] c. Cover the ring with an additional layer of Matrigel® and allow it to polymerize at 37°C for 30 minutes.[10][23]

-

Treatment and Incubation: a. Add endothelial cell growth medium to each well, supplemented with VEGF and the test compound (this compound dipeptide) or vehicle control. b. Incubate the plate at 37°C and 5% CO₂ for 5-12 days.[10][20]

-

Quantification: a. Monitor the outgrowth of endothelial sprouts daily using a phase-contrast microscope. b. At the end of the experiment, capture images and quantify the extent of sprouting (e.g., number of sprouts, sprout length, or area of outgrowth) using image analysis software.[23]

This in vivo assay evaluates the formation of a functional microvascular network within a subcutaneously implanted gel plug.[24][25]

-

Preparation of Matrigel® Mixture: a. Thaw growth factor-reduced Matrigel® on ice. b. Mix the liquid Matrigel® with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound or vehicle.[1] Keep the mixture on ice to prevent premature polymerization.[24]

-

Injection: a. Subcutaneously inject 0.3-0.5 mL of the Matrigel® mixture into the flank of an immunodeficient mouse (e.g., nude mouse).[24][26] The liquid will form a solid plug at body temperature.

-

Incubation Period: Allow 7-14 days for host cells to invade the plug and form blood vessels.[26][27]

-

Analysis: a. After the incubation period, excise the Matrigel® plug.[24] b. Quantify vascularization by measuring the hemoglobin content within the plug using a colorimetric assay (e.g., Drabkin's reagent). c. Alternatively, fix the plug in formalin, embed it in paraffin, and perform immunohistochemistry on sections using an endothelial cell marker like CD31 to visualize and count the microvessels.[25][26]

Conclusion and Future Directions

The Tryptophan-Phenylalanine dipeptide and its derivatives represent a versatile scaffold for modulating key biological processes. Their demonstrated ability to act as potent antagonists of the FPR1 receptor highlights their therapeutic potential in treating inflammatory diseases characterized by excessive neutrophil activation. Furthermore, the anti-angiogenic properties observed in related Trp-containing dipeptides suggest a promising avenue for the development of novel cancer therapeutics that target the VEGFR-2 signaling axis.

Future research should focus on optimizing the this compound structure to enhance potency, selectivity, and pharmacokinetic properties. A deeper investigation into the precise molecular interactions between these dipeptides and their receptor targets will facilitate rational drug design. Moreover, exploring their efficacy in preclinical models of inflammatory disorders and cancer is a critical next step toward translating these findings into clinical applications. The data and protocols presented in this guide provide a solid foundation for these future endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RETRACTED: Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury | MDPI [mdpi.com]

- 6. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 9. 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones as N-Formyl Peptide Receptor 1 (FPR1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aortic ring assay [protocols.io]

- 11. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 12. africaresearchconnects.com [africaresearchconnects.com]

- 13. Characterization of tryptophan-containing dipeptides for anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorbyt.com [biorbyt.com]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

- 16. Rapid and specific measurements of superoxide using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]

- 22. Mouse Aortic Ring Assay: A New Approach of the Molecular Genetics of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol Online: Protocol for Aortic Ring Assay [protocol-online.org]

- 24. bio-protocol.org [bio-protocol.org]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

The Multifaceted Mechanisms of Action of Tryptophan-Phenylalanine (Trp-Phe): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Tryptophan-Phenylalanine (Trp-Phe), a simple yet elegant molecule, has garnered significant interest in the scientific community for its diverse biological activities. Composed of two essential aromatic amino acids, this compound stands at the crossroads of several key physiological and pathological processes. Its mechanisms of action, though not yet fully elucidated for the dipeptide in isolation, are rooted in the well-established roles of its constituent amino acids in molecular recognition and signaling. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on its antihypertensive, anti-angiogenic, and antibacterial properties. We present a synthesis of current knowledge, detailed experimental protocols for further investigation, and visual representations of the key signaling pathways involved.

Antihypertensive Effects: Targeting the Renin-Angiotensin System

The primary mechanism underlying the antihypertensive effects of many bioactive peptides is the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin. The presence of hydrophobic amino acids, particularly tryptophan and phenylalanine, at the C-terminus of peptides is a known characteristic of effective ACE inhibitors. While specific binding affinity and IC50 values for the this compound dipeptide are not extensively documented in publicly available literature, its structural features strongly suggest a competitive inhibitory interaction with the active site of ACE.

The proposed mechanism involves the C-terminal carboxyl group of phenylalanine binding to the zinc ion within the ACE active site, a critical interaction for many ACE inhibitors. The aromatic rings of both tryptophan and phenylalanine can further engage in hydrophobic interactions with sub-pockets of the ACE active site, enhancing binding affinity and inhibitory potency.

Signaling Pathway for ACE Inhibition

Anti-Angiogenic Properties: Interference with VEGFR-2 Signaling

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of angiogenesis. Tryptophan-containing dipeptides have demonstrated anti-angiogenic effects by modulating VEGFR-2 signaling. Although direct quantitative data for this compound's inhibition of VEGFR-2 phosphorylation is limited, studies on closely related dipeptides like Trp-Leu (WL) show a consistent inhibitory effect on VEGFR-2 phosphorylation and downstream signaling pathways.

Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of intracellular signals. Key downstream pathways include the PLCγ-PKC-MAPK/ERK pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival and migration. It is hypothesized that this compound, through its hydrophobic and aromatic nature, may interfere with the conformational changes required for VEGFR-2 dimerization or autophosphorylation, thereby dampening the entire downstream signaling cascade.

VEGFR-2 Signaling Pathway and Point of Inhibition

Antibacterial Activity: Disruption of Bacterial Membranes

Modified forms of this compound have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The primary mechanism is believed to be the permeabilization of the bacterial cell membrane. The hydrophobic nature of the tryptophan and phenylalanine side chains facilitates the insertion of the dipeptide into the lipid bilayer of the bacterial membrane. This insertion disrupts the membrane integrity, leading to leakage of intracellular components and ultimately, cell death.

Boc-protected derivatives of Phe-Trp-OMe have been shown to be effective, suggesting that modifications to the N- and C-termini can enhance this activity. The self-assembly of these dipeptides into nanostructures may also contribute to their membrane-disrupting capabilities.

Quantitative Data for Antibacterial Activity

| Compound | Bacterial Type | MIC90 (μg/mL) | Reference |

| Boc-Phe-Trp-OMe / Boc-Trp-Trp-OMe | Gram-positive & Gram-negative | 230 - 400 | [1] |

Experimental Workflow for Determining Antibacterial Activity

Experimental Protocols

A. ACE Inhibition Assay (In Vitro)

This protocol is a generalized method for determining the ACE inhibitory activity of a peptide like this compound using Hippuryl-Histidyl-Leucine (HHL) as a substrate.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL)

-

This compound dipeptide

-

Sodium borate (B1201080) buffer (0.1 M, pH 8.3) containing 0.3 M NaCl

-

1 M HCl

-

Ethyl acetate (B1210297)

-

Deionized water

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Dissolve ACE in the sodium borate buffer to a final concentration of 0.1 U/mL.

-

Dissolve HHL in the sodium borate buffer to a concentration of 5 mM.

-

Prepare a stock solution of this compound in deionized water and create a series of dilutions (e.g., 0.01 to 1.0 mg/mL).

-

-

Assay:

-

To a microcentrifuge tube, add 50 µL of the this compound solution (or buffer for control).

-

Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 150 µL of the HHL solution.

-

Incubate the mixture at 37°C for 60 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

-

Extraction and Quantification:

-

Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) produced.

-

Vortex vigorously for 30 seconds and then centrifuge at 3,000 x g for 10 minutes.

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate at 95°C.

-

Re-dissolve the dried HA residue in 1 mL of deionized water.

-

Measure the absorbance at 228 nm.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition using the formula: % Inhibition = [ (Absorbance_Control - Absorbance_Sample) / Absorbance_Control ] x 100

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

-

B. Endothelial Cell Tube Formation Assay (In Vitro Anti-Angiogenesis)

This protocol assesses the ability of this compound to inhibit VEGF-induced tube formation in endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM)

-

Basement membrane matrix (e.g., Matrigel)

-

VEGF-A

-

This compound dipeptide

-

24-well plates

-

Inverted microscope with a camera

Procedure:

-

Plate Coating:

-

Thaw the basement membrane matrix on ice.

-

Coat the wells of a pre-chilled 24-well plate with 250 µL of the matrix solution per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

-

Cell Treatment and Seeding:

-

Harvest HUVECs and resuspend them in EGM at a density of 2 x 10^5 cells/mL.

-

In separate tubes, pre-treat the cell suspension with various concentrations of this compound (e.g., 1-100 µM) for 30 minutes.

-

Add VEGF-A to the cell suspensions to a final concentration of 50 ng/mL (except for the negative control).

-

Gently add 500 µL of the treated cell suspension to each coated well.

-

-

Incubation and Visualization:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Monitor tube formation periodically using an inverted microscope.

-

Capture images of the tube networks at a fixed time point.

-

-

Data Analysis:

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

-

Compare the results from this compound treated wells to the VEGF-A stimulated control to determine the inhibitory effect.

-

C. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound dipeptide

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strain overnight in MHB.

-

Dilute the overnight culture in fresh MHB to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Peptide Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC can be defined as the concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.

-

Conclusion

The this compound dipeptide represents a promising scaffold for the development of novel therapeutic agents with a range of biological activities. While further research is needed to fully quantify its potency and elucidate the precise molecular interactions, the existing evidence strongly suggests its potential as an ACE inhibitor for hypertension, a modulator of VEGFR-2 signaling for anti-angiogenic therapies, and a membrane-disrupting agent for combating bacterial infections. The experimental protocols provided in this guide offer a framework for researchers to further explore and validate the multifaceted mechanisms of action of this intriguing dipeptide.

References

An In-depth Technical Guide to the Physicochemical Properties of Tryptophyl-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophyl-Phenylalanine (Trp-Phe) is a dipeptide composed of the essential aromatic amino acids L-tryptophan and L-phenylalanine. As a product of protein digestion and metabolism, this dipeptide is of significant interest in the fields of biochemistry, pharmacology, and drug development. Its constituent amino acids are precursors to vital neurotransmitters and are involved in numerous physiological processes. This technical guide provides a comprehensive overview of the core physicochemical properties of Tryptophyl-Phenylalanine, detailed experimental protocols for its synthesis and analysis, and a review of the biological pathways associated with its constituent amino acids.

Physicochemical Properties

The physicochemical properties of Tryptophyl-Phenylalanine are crucial for understanding its biological activity, formulating delivery systems, and designing derivatives. Key quantitative data are summarized in the tables below.

Core Properties

| Property | Value | Source |

| Molecular Formula | C20H21N3O3 | --INVALID-LINK--[1] |

| Molecular Weight | 351.4 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK-- |

| Isoelectric Point (pI) | ~5.68 (Estimated) | Calculated |

| LogP (experimental) | 0.03 (Extrapolated) | --INVALID-LINK-- |

| XLogP3 (computed) | -0.8 | --INVALID-LINK--[1] |

Note on Isoelectric Point (pI) Calculation: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like Tryptophyl-Phenylalanine, the pI can be estimated by averaging the pKa values of the terminal amino group and the terminal carboxyl group. The approximate pKa values for the α-carboxyl group of phenylalanine and the α-amino group of tryptophan are 2.20 and 9.21, respectively. Therefore, the estimated pI is (2.20 + 9.21) / 2 = 5.70. A more precise calculation would also consider the influence of the side chains, leading to an estimated pI of approximately 5.68.

Solubility

| Solvent | Solubility | Notes | Source |

| Water | Sparingly soluble | Solubility can be significantly enhanced in aqueous solutions containing divalent transition-metal cations like Cu2+, Zn2+, and Ni2+. | [2] |

| Organic Solvents | Generally soluble in polar organic solvents. | Based on the properties of its constituent amino acids. | Inferred |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of Tryptophyl-Phenylalanine.

Synthesis of Boc-Trp-Phe-OMe (Protected Dipeptide)

A common method for synthesizing dipeptides in the laboratory is through solution-phase synthesis using protecting groups to prevent unwanted side reactions. The following is a protocol for the synthesis of Nα-(tert-Butoxycarbonyl)-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe).

Materials:

-

N-Boc-L-tryptophan

-

L-phenylalanine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

-

Preparation of Phenylalanine Methyl Ester Free Base: Dissolve L-phenylalanine methyl ester hydrochloride in dichloromethane. Add an equimolar amount of N,N-Diisopropylethylamine (DIPEA) and stir the solution at room temperature for 20-30 minutes. This neutralizes the hydrochloride salt to yield the free amine.

-

Activation of Boc-L-tryptophan: In a separate flask, dissolve N-Boc-L-tryptophan and a slight molar excess of 1-Hydroxybenzotriazole (HOBt) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Coupling Reaction: To the cooled Boc-L-tryptophan solution, add a slight molar excess of N,N'-Dicyclohexylcarbodiimide (DCC). A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.

-

Peptide Bond Formation: Add the freshly prepared solution of L-phenylalanine methyl ester to the activated Boc-L-tryptophan mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate successively with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Characterization of Boc-Trp-Phe-OMe

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified dipeptide in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Expect to see characteristic signals for the protons of the tryptophan and phenylalanine side chains, the peptide backbone, the Boc protecting group, and the methyl ester.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to confirm the number and types of carbon atoms in the molecule.

-

2D NMR (COSY and HSQC): Perform two-dimensional correlation spectroscopy (COSY) to establish proton-proton couplings within the amino acid residues and heteronuclear single quantum coherence (HSQC) to correlate protons with their directly attached carbons, aiding in unambiguous signal assignment.

Analysis of Tryptophyl-Phenylalanine

High-Performance Liquid Chromatography (HPLC):

-

Method: Reversed-phase HPLC is a suitable method for the analysis of this compound.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid (TFA) or formic acid is typically employed.

-

Detection: UV detection at wavelengths around 220 nm (for the peptide bond) and 280 nm (for the tryptophan indole (B1671886) ring) is effective.

Biological Signaling Pathways

While specific signaling pathways directly modulated by the dipeptide Tryptophyl-Phenylalanine are not extensively documented, the biological activities of its constituent amino acids, L-tryptophan and L-phenylalanine, are well-established. These amino acids serve as crucial precursors for the synthesis of key neurotransmitters that regulate a wide array of physiological and cognitive functions.

Neurotransmitter Synthesis Pathways

L-tryptophan is the metabolic precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), which plays a significant role in mood, sleep, appetite, and cognition. L-phenylalanine is a precursor to L-tyrosine, which is then converted into the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine. These catecholamines are critical for motivation, attention, and the body's "fight-or-flight" response.[3]

The depletion of these precursor amino acids can impact the synthesis of their respective neurotransmitters, providing a method to study their roles in brain function.[3]

Tryptophan Metabolism and Immune Response

Recent research has highlighted a fascinating interplay between tryptophan metabolism and the immune system. In the tumor microenvironment, the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) can be upregulated, leading to the depletion of tryptophan. This tryptophan shortage can result in the misincorporation of phenylalanine at tryptophan codons during protein synthesis. This phenomenon, termed "tryptophan-to-phenylalanine substitutants," can generate neoantigens that may be recognized by the immune system, suggesting a potential link between amino acid metabolism and anti-tumor immunity.[4]

Visualizations

Peptide Bond Formation

Caption: Formation of the dipeptide Tryptophyl-Phenylalanine.

Experimental Workflow for Synthesis and Analysis

Caption: Workflow for the synthesis and analysis of Boc-Trp-Phe-OMe.

Neurotransmitter Synthesis from Precursor Amino Acids

Caption: Synthesis of key neurotransmitters from Tryptophan and Phenylalanine.

References

- 1. This compound | C20H21N3O3 | CID 4427709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Unexpectedly Enhanced Solubility of Aromatic Amino Acids and Peptides in an Aqueous Solution of Divalent Transition-Metal Cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of dietary tryptophan and phenylalanine–tyrosine depletion on phasic alertness in healthy adults – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophan depletion results in tryptophan-to-phenylalanine substitutants - PMC [pmc.ncbi.nlm.nih.gov]

The Dipeptide Trp-Phe: A Technical Guide on its Discovery, Natural Occurrence, and Biological Significance

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tryptophyl-Phenylalanine (Trp-Phe) has garnered increasing interest within the scientific community, transitioning from a simple dipeptide to a molecule of significant pharmacological interest. This technical guide provides a comprehensive overview of this compound, detailing its discovery through synthetic chemistry for drug development purposes, its potential natural occurrence in various biological systems, and its emerging roles in cellular signaling. Particular focus is given to its function as a Formyl Peptide Receptor 1 (FPR1) antagonist and its speculative involvement in bacterial quorum sensing. This document consolidates available data, presents detailed experimental protocols for its synthesis and analysis, and visualizes key signaling pathways to facilitate further research and development.

Discovery and Synthesis

While a singular, seminal publication detailing the initial "discovery" of the this compound dipeptide in a natural context is not prominent in the scientific literature, its discovery is more accurately attributed to its synthesis within the context of pharmacological research. The investigation of tryptophan-containing dipeptides as potential modulators of cellular signaling pathways has led to the targeted synthesis of this compound and its derivatives.

Notably, research into antagonists for the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor involved in inflammatory responses, has driven the synthesis and evaluation of a series of tryptophan-containing dipeptides, including N-benzoyl-Trp-Phe-OMe.[1] These studies have established a foundational understanding of the structure-activity relationships of this compound derivatives in modulating immune responses.

Experimental Protocol: Solution-Phase Synthesis of Boc-Trp-Phe-OMe

This protocol describes a common method for the synthesis of a protected form of this compound, which can then be deprotected for biological assays.[1]

Materials:

-

Boc-L-tryptophan (Boc-Trp-OH)

-

L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N,N-Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

-

Preparation of Phenylalanine Methyl Ester Free Base: L-phenylalanine methyl ester hydrochloride (1.1 eq) is dissolved in dichloromethane. N,N-Diisopropylethylamine (1.1 eq) is added, and the mixture is stirred at room temperature for 20 minutes to yield the free base.

-

Peptide Coupling: In a separate flask, Boc-L-tryptophan (1.0 eq) and 1-hydroxybenzotriazole (1.1 eq) are dissolved in anhydrous dichloromethane and cooled to 0°C. Dicyclohexylcarbodiimide (1.1 eq) is added, and the mixture is stirred for 30 minutes at 0°C.

-

Reaction: The solution of phenylalanine methyl ester free base from step 1 is added to the reaction mixture from step 2. The reaction is allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction mixture is filtered to remove the dicyclohexylurea precipitate. The filtrate is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Characterization: The purified Boc-Trp-Phe-OMe is characterized by NMR and mass spectrometry to confirm its identity and purity.

Natural Occurrence

Direct quantitative evidence for the widespread natural occurrence of the free dipeptide this compound is limited. However, its constituent amino acids, tryptophan and phenylalanine, are essential amino acids and are abundant in a variety of protein sources. It is plausible that this compound is generated during the enzymatic hydrolysis of proteins in biological processes such as digestion and food fermentation.

Peptidomic studies of fermented dairy products like cheese and yogurt have revealed the presence of a vast number of di- and tripeptides. While specific quantification of this compound is not always reported, methods for the determination of tryptophan and its derivatives in fermented foods have been developed, laying the groundwork for future targeted analysis.[2][3] For instance, studies on milk protein hydrolysates have identified various tryptophan-containing dipeptides, such as Val-Trp and Trp-Val.[4] Furthermore, a comparative analysis of peptides in enteral nutrition products identified Ile-Trp as one of the top 20 most abundant short peptides in one of the samples, indicating that Trp-containing dipeptides are present in processed food products.

The gut microbiome also represents a significant source of peptide fragments from the breakdown of dietary and host proteins. The metabolic activity of gut bacteria on tryptophan and phenylalanine is well-documented, and it is highly probable that this compound is present in the complex milieu of the gut metabolome.

Biological Significance and Signaling Pathways

The biological functions of this compound are an active area of investigation, with current research pointing towards its roles in modulating the immune system and potentially in bacterial communication.

Antagonism of Formyl Peptide Receptor 1 (FPR1)

The most well-characterized biological activity of synthetic this compound derivatives is their ability to act as antagonists of the Formyl Peptide Receptor 1 (FPR1).[1] FPR1 is a G protein-coupled receptor expressed on phagocytic leukocytes, such as neutrophils, and plays a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria and mitochondria.[5] Activation of FPR1 leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Synthetic derivatives of this compound have been shown to inhibit the effects of the potent FPR1 agonist, N-formylmethionyl-leucyl-phenylalanine (fMLF).[1] The N-benzoyl-Trp-Phe-OMe derivative, for example, has demonstrated potent and dual inhibitory effects on fMLF-induced superoxide (B77818) anion generation and neutrophil elastase release.[1] This suggests that this compound-based compounds can modulate inflammatory responses mediated by FPR1.

The signaling pathway initiated by FPR1 activation is complex, involving the dissociation of the G-protein subunits Gαi and Gβγ. This leads to the activation of downstream effectors such as phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and phosphoinositide 3-kinase (PI3K). These events culminate in an increase in intracellular calcium and the activation of protein kinase C (PKC) and other kinases, leading to the cellular responses mentioned above.[5] this compound antagonists likely act by competitively binding to the receptor, preventing the conformational changes necessary for G-protein activation.

Potential Role in Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that allows them to coordinate gene expression in a population-density-dependent manner. This process is mediated by small signaling molecules called autoinducers. While linear dipeptides are not the most common autoinducers, cyclic dipeptides (CDPs), also known as diketopiperazines, have been identified as important QS molecules in various bacteria, including Pseudomonas aeruginosa.[6][7]

Many of these bioactive CDPs contain tryptophan or phenylalanine residues. For example, cyclo(L-Pro-L-Phe) has been shown to act as a QS signal.[7] Given that linear dipeptides can be precursors to CDPs through enzymatic or spontaneous cyclization, it is conceivable that this compound could play a role in bacterial communication, either as a signaling molecule itself or as a precursor to a cyclic counterpart.

The QS systems in bacteria like P. aeruginosa are complex and hierarchical, involving multiple signaling molecules and receptors that regulate the expression of virulence factors and biofilm formation.[6] The potential interaction of this compound with these systems is an intriguing area for future research.

Data Presentation

Due to the limited availability of direct quantitative data for this compound in natural sources, this section provides a summary of relevant data for related compounds to serve as a reference for future quantitative studies.

Table 1: Inhibitory Concentrations (IC₅₀) of Synthetic this compound Derivatives against fMLF-Induced Responses in Human Neutrophils [1]

| Compound | Superoxide Anion Generation IC₅₀ (µM) | Elastase Release IC₅₀ (µM) |

| N-benzoyl-Trp-Phe-OMe | 0.23 | 0.60 |

| Other Tryptophan-containing dipeptides | 0.12 - 1.88 | 0.37 - 3.60 |

Table 2: Concentrations of Tryptophan and its Metabolites in Various Fermented Foods [2]

| Food Product | Tryptophan Concentration | Kynurenine Concentration | Kynurenic Acid Concentration |

| Beer | Not Reported | 28.7 - 86.3 µg/L | Present |

| Red Wine | Not Reported | Not Detected | Present |

| Yogurt | Variable | 30.3 - 763.8 µg/kg (d.w.) | Not Reported |

| White Cheese | Variable | 30.3 - 763.8 µg/kg (d.w.) | Not Reported |

| Cacao Powder | Not Reported | Not Reported | 4486.2 µg/kg (d.w.) |

| (d.w. = dry weight) |

Experimental Protocols for Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS is the gold standard for the sensitive and specific quantification of peptides in complex biological matrices.

Sample Preparation (from microbial culture or food matrix):

-

Extraction: Homogenize the sample in an appropriate extraction solvent (e.g., 80% methanol).

-

Protein Precipitation: Centrifuge the homogenate to pellet proteins and other insoluble material.

-

Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the supernatant and enrich for peptides.

-

Reconstitution: Dry the eluted peptide fraction and reconstitute in an appropriate solvent for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

-

Mass Spectrometry: Operate in positive ion mode using electrospray ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion would be the [M+H]⁺ of this compound (m/z 352.2), and specific fragment ions would be selected for quantification and qualification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of peptides.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a high-quality 5 mm NMR tube.

NMR Experiments:

-

1D ¹H NMR: To identify the different types of protons and their chemical environments.

-

1D ¹³C NMR: To identify the carbon skeleton.

-

2D COSY (Correlation Spectroscopy): To establish proton-proton correlations through covalent bonds.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for determining the three-dimensional structure.

Conclusion and Future Directions

The dipeptide this compound stands at the intersection of pharmacology, microbiology, and food science. While its discovery is rooted in synthetic chemistry for drug development, its potential natural occurrence and biological roles are subjects of growing interest. The established antagonism of its derivatives towards FPR1 opens avenues for the development of novel anti-inflammatory agents. Furthermore, its structural similarity to known bacterial signaling molecules suggests a potential role in inter-species communication that warrants further investigation.

Future research should focus on:

-

Developing targeted and sensitive analytical methods to screen for and quantify this compound in various natural sources, including fermented foods and the gut microbiome.

-

Elucidating the precise molecular mechanisms by which this compound and its derivatives antagonize FPR1.

-

Investigating the potential role of linear and cyclic this compound in bacterial quorum sensing and its impact on microbial communities.

-

Exploring the broader therapeutic potential of this compound derivatives in inflammatory diseases and beyond.

This technical guide provides a solid foundation for researchers to build upon, offering the necessary background, data, and experimental frameworks to advance our understanding of this intriguing dipeptide.

References

- 1. benchchem.com [benchchem.com]

- 2. Increased Chatter: Cyclic Dipeptides as Molecules of Chemical Communication in Vibrio spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Dance of Aromatic Duos: A Technical Guide to Tryptophan-Phenylalanine Interactions at the Biological Membrane Interface

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Tryptophan (Trp) and Phenylalanine (Phe) interactions with biological membranes. These aromatic amino acids are pivotal in anchoring, folding, and function of membrane-associated proteins and peptides. Understanding these interactions at a molecular level is paramount for the rational design of novel therapeutics, including antimicrobial and cell-penetrating peptides. This document provides a comprehensive overview of the thermodynamic driving forces, key experimental methodologies to probe these interactions, and the functional consequences for cellular processes.

Core Principles of Trp-Phe Membrane Interactions

Tryptophan and Phenylalanine residues are frequently observed at the membrane-water interface, acting as molecular anchors for transmembrane proteins.[1][2] Their preference for this interfacial region is governed by a complex interplay of hydrophobic and electrostatic forces.[1][3]

Tryptophan's Unique Role: Tryptophan, with its large indole (B1671886) side chain, exhibits a remarkable versatility in its interactions. It possesses the largest nonpolar surface area among amino acids, a high polarizability, a hydrogen bond-donating indole N-H moiety, and a significant electrostatic potential for cation-π interactions.[4] The indole ring preferentially localizes near the lipid glycerol (B35011) backbone and carbonyl group region of the bilayer.[2][5] This strategic positioning allows it to act as a powerful anchor, influencing protein stability and orientation.[2][6]

Key Interactions:

-

Hydrophobic Interactions: The primary driving force for partitioning of both Trp and Phe into the membrane is the hydrophobic effect, which favors the transfer of their nonpolar aromatic rings from the aqueous environment to the lipidic core.[7]

-

Cation-π Interactions: The electron-rich π-system of the Trp indole ring can engage in favorable electrostatic interactions with positively charged moieties of lipid headgroups, such as the choline (B1196258) group of phosphatidylcholine (PC) and the primary amine of phosphatidylethanolamine (B1630911) (PE).[1][3][5] These interactions can be significant, contributing to the stabilization of membrane-bound peptides and proteins.[4] Molecular dynamics simulations suggest that these interactions are more frequent with PE headgroups compared to PC.[1][3]

-

Hydrogen Bonding: The indole N-H group of Tryptophan can act as a hydrogen bond donor to the carbonyl acceptors of the lipid glycerol backbone.[1][2] Phenylalanine, lacking a hydrogen bond donor, does not participate in this type of interaction.[4]

Hydrophobic Mismatch Modulation: Trp and Phe residues, particularly as flanking anchors in transmembrane helices (like in WALP peptides), play a crucial role in the cellular response to hydrophobic mismatch.[6][8] Hydrophobic mismatch occurs when the hydrophobic length of a transmembrane protein segment does not match the thickness of the lipid bilayer.[8] The anchoring Trp residues can modulate the peptide's tilt, bending, and the local deformation of the bilayer to alleviate the energetic penalty of this mismatch.[6]

Quantitative Analysis of this compound Membrane Interactions

The partitioning and binding of Trp and Phe residues to lipid membranes can be quantified through various thermodynamic and kinetic parameters. These values are crucial for building predictive models of peptide-membrane interactions and for drug design.

| Parameter | Description | Typical Values/Observations | Experimental Techniques |

| Partition Coefficient (Kp) | Describes the equilibrium distribution of a molecule between the lipid and aqueous phases. | Aromatic residues have energetically favorable partitioning into the membrane interface.[5] | Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC) |

| Free Energy of Transfer (ΔGtrans) | The change in Gibbs free energy when a molecule is transferred from water to the lipid bilayer. | For Trp, the free energy of localization near the glycerol backbone region is approximately -4 kcal/mol.[2] The free energy of insertion and folding for a Trp-containing peptide (pHLIP) across a bilayer is nearly -2 kcal/mol.[9] | Molecular Dynamics (MD) Simulations, ITC, Fluorescence Spectroscopy |

| Binding Enthalpy (ΔH) | The heat change associated with the binding process. | Can be endothermic or exothermic depending on the specific interactions and conformational changes upon binding.[7][10] | Isothermal Titration Calorimetry (ITC) |

| Binding Affinity (Kd) | The dissociation constant, indicating the concentration at which half of the binding sites are occupied. Lower Kd signifies stronger binding. | Varies widely depending on the peptide sequence and lipid composition. | Isothermal Titration Calorimetry (ITC), Fluorescence Quenching |

| Cation-π Interaction Energy | The energetic contribution of the cation-π interaction to the overall binding energy. | A Trp-lipid cation-π interaction can be more stabilizing than an intraprotein hydrogen bond by approximately 2 kcal/mol.[4] | Molecular Dynamics (MD) Simulations, UV Resonance Raman Spectroscopy |

Experimental Protocols for Studying this compound Membrane Interactions

A variety of biophysical techniques are employed to characterize the interactions of Trp and Phe residues with lipid membranes. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[7][11]

Methodology:

-

Sample Preparation:

-

Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., POPC, POPC/POPG) by extrusion.

-

Prepare a stock solution of the this compound containing peptide or dipeptide in a suitable buffer.

-

Thoroughly degas both the lipid vesicle suspension and the peptide solution.[10]

-

Ensure the buffer composition is identical for both the titrant and the sample to minimize heats of dilution. Dialysis of both components against the same buffer is recommended.[12]

-

-

ITC Experiment Setup:

-

Typically, the lipid vesicles are placed in the sample cell, and the peptide solution is loaded into the injection syringe.[10] Alternatively, for strong binding, the peptide can be in the cell and lipids in the syringe.[13]

-

Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750-1000 rpm), and reference power.[12][13]

-

-

Titration:

-

Perform a series of small, sequential injections of the peptide solution into the sample cell containing the lipid vesicles.

-

The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of peptide to lipid.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Fluorescence Spectroscopy

The intrinsic fluorescence of Tryptophan is highly sensitive to its local environment, making it an excellent intrinsic probe for studying peptide-membrane interactions.[14][15]

Methodology for Tryptophan Fluorescence Quenching:

-

Sample Preparation:

-

Prepare LUVs with and without incorporated quenchers (e.g., brominated lipids).

-

Prepare a stock solution of the Trp-containing peptide.

-

-

Fluorescence Measurements:

-

Excite the Tryptophan residue at ~280-295 nm and record the emission spectrum (typically from 300 to 400 nm).

-

A blue shift in the emission maximum indicates the movement of the Trp residue into a more hydrophobic environment (i.e., the lipid bilayer).[14][15]

-

Titrate the peptide solution with increasing concentrations of LUVs and monitor the change in fluorescence intensity and emission maximum.

-

-

Quenching Analysis:

-

Use aqueous quenchers like acrylamide (B121943) or iodide to assess the accessibility of the Trp residue to the solvent. A decrease in quenching efficiency upon membrane binding indicates insertion into the bilayer.[14][15]

-

Use lipid-soluble quenchers (e.g., lipids with brominated acyl chains) to determine the depth of insertion of the Trp residue within the bilayer.

-

-

Data Analysis:

-

The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which provides information about the accessibility of the fluorophore to the quencher.

-

Binding affinities can be determined by fitting the change in fluorescence intensity as a function of lipid concentration.[16]

-

Solid-State Nuclear Magnetic Resonance (SS-NMR) Spectroscopy

SS-NMR provides high-resolution structural and dynamic information about peptides and lipids in a membrane environment.[17][18]

Methodology:

-

Sample Preparation:

-

NMR Spectroscopy:

-

Data Analysis:

Molecular Dynamics (MD) Simulations

MD simulations provide an atomic-level view of the dynamic interactions between this compound residues and the lipid bilayer, complementing experimental data.[1][2]

Methodology:

-

System Setup:

-

Build an atomic model of the peptide and the lipid bilayer (e.g., POPC) with explicit water and ions.

-

Use a suitable force field (e.g., CHARMM, AMBER).[20]

-

-

Simulation:

-

Run the simulation for a sufficient length of time (nanoseconds to microseconds) to allow the system to equilibrate and sample relevant conformational states.[2][6]

-

Techniques like umbrella sampling can be used to calculate the potential of mean force (PMF) for peptide insertion, yielding the free energy profile.[21][22]

-

-

Analysis:

Visualizing Interactions and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound membrane interactions.

Molecular Interactions at the Membrane Interface

References

- 1. Interfacial tryptophan residues: a role for the cation-pi effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of tryptophan side chains in membrane protein anchoring and hydrophobic mismatch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. Tryptophan-Lipid Interactions in Membrane Protein Folding Probed by Ultraviolet Resonance Raman and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins | MDPI [mdpi.com]

- 6. The determinants of hydrophobic mismatch response for transmembrane helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermodynamics of lipid-peptide interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 9. Energetics of peptide (pHLIP) binding to and folding across a lipid bilayer membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 13. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tryptophan fluorescence study on the interaction of the signal peptide of the Escherichia coli outer membrane protein PhoE with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tryptophan dynamics and structural refinement in a lipid bilayer environment: solid state NMR of the gramicidin channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Solid-state 19F-NMR analysis of 19F-labeled tryptophan in gramicidin A in oriented membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of Membrane-Insertion Free Energies by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thermodynamics of peptide insertion and aggregation in a lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thermodynamics of Peptide Insertion and Aggregation in a Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of the Trp-Phe Dipeptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of the Tryptophan-Phenylalanine (Trp-Phe) dipeptide is of significant interest in the fields of biochemistry and drug development due to the crucial roles of these aromatic residues in molecular recognition and protein structure. This technical guide provides a comprehensive overview of the methodologies employed to elucidate the conformational preferences of the this compound dipeptide. It details both experimental and computational approaches, offering in-depth protocols for key techniques. The guide summarizes the current understanding of the this compound conformational space, highlighting the interplay of non-covalent interactions that govern its structure.

Introduction

The three-dimensional structure of peptides is intrinsically linked to their biological function. The conformational analysis of dipeptides, the fundamental building blocks of proteins, provides invaluable insights into the folding preferences of larger polypeptide chains. The this compound dipeptide, composed of two aromatic amino acids, presents a particularly interesting case study due to the potential for π-π stacking and other non-covalent interactions between the indole (B1671886) and phenyl rings. Understanding the conformational equilibrium of this dipeptide is crucial for rational peptide design and for developing small molecule therapeutics that mimic peptide-protein interactions.

Conformational Landscape of this compound Dipeptide

Computational studies, primarily using Density Functional Theory (DFT) and molecular mechanics, have identified several low-energy conformers for the this compound dipeptide. These can be broadly categorized into three main geometries:

-

Stacked Conformation: In this arrangement, the indole ring of tryptophan and the phenyl ring of phenylalanine are in close proximity, interacting through favorable π-π stacking interactions.

-

Extended Conformation: Here, the aromatic side chains are positioned away from each other, minimizing steric hindrance.

-

Intermediate Conformation: This represents a geometry that is neither fully stacked nor fully extended. Theoretical calculations suggest that an intermediate structure may, in fact, be the global minimum in the gas phase, indicating a complex interplay of forces beyond simple stacking.[1]

The relative populations of these conformers are influenced by the solvent environment, pH, and temperature. The backbone dihedral angles (φ, ψ) and the side-chain dihedral angles (χ1, χ2) are the key determinants of these conformations. For tryptophan-containing dipeptides, the χ1 angle is a major driver of the overall conformation, with preferred values clustering around 60°, 180°, and 300°.

Data Presentation

While specific experimental quantitative data for the this compound dipeptide is sparse in publicly accessible literature, the following tables present a generalized summary of the types of data obtained from the computational and experimental techniques described in this guide.

Table 1: Representative Dihedral Angles for Tryptophan-Containing Dipeptides from Computational Studies.

| Conformer Type | Residue | φ (°) | ψ (°) | χ1 (°) | χ2 (°) |

| Folded/Stacked | Trp | -80 to -60 | 80 to 150 | ~60 or ~300 | ~90 |

| Phe | -140 to -80 | 20 to 80 | ~60 or ~300 | ~90 | |

| Extended | Trp | -150 to -120 | 140 to 170 | ~180 | ~90 |

| Phe | -150 to -120 | 140 to 170 | ~180 | ~90 |

Note: These are representative values and can vary depending on the specific force field and computational method used. The values for Phe are illustrative of a non-Trp residue in a dipeptide context.

Table 2: Typical Experimental Observables in Conformational Analysis.

| Technique | Observable | Typical Value/Range for Dipeptides | Information Gained |

| NMR Spectroscopy | ³J(HN,Hα) Coupling Constant | 2 - 10 Hz | Correlates with the φ dihedral angle (Karplus relationship). |

| NOE Intensity | Strong, Medium, Weak | Provides inter-proton distance constraints (e.g., < 2.5 Å, < 3.5 Å, < 5.0 Å). | |

| Circular Dichroism | Molar Ellipticity [θ] at ~220 nm | Varies | Indicates the presence of β-turn or other ordered structures. |

| Exciton (B1674681) Coupling in near-UV | Positive/Negative couplets | Arises from the interaction of aromatic chromophores. | |

| Fluorescence Spectroscopy | FRET Efficiency (E) | 0 - 1 | Related to the distance between Trp (donor) and a suitable acceptor. |

| Fluorescence Lifetime (τ) | 0.1 - 10 ns | Sensitive to the local environment of the fluorophore. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides.[2] By measuring scalar couplings and Nuclear Overhauser Effects (NOEs), it is possible to derive dihedral angle and distance restraints, respectively.

Detailed Methodology for 2D-NMR Conformational Analysis:

-

Sample Preparation:

-

Dissolve the this compound dipeptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-10 mM.

-

Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

-

Adjust the pH of the solution to the desired value using deuterated acid or base.

-

-

Data Acquisition:

-

Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).

-

TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms (B15284909) to identify all protons within each amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 100-300 ms to identify through-space correlations between protons that are close in space (< 5 Å).

-

COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify scalar-coupled protons, which is useful for measuring ³J(HN,Hα) coupling constants.

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton resonances by analyzing the TOCSY and NOESY spectra.

-

Measure the ³J(HN,Hα) coupling constants from the COSY or 1D proton spectrum. Use the Karplus equation to relate these values to the φ dihedral angle.

-

Integrate the cross-peaks in the NOESY spectrum and classify them as strong, medium, or weak to derive upper distance bounds between protons.

-

-

Structure Calculation:

-

Use the derived dihedral angle and distance restraints as input for a structure calculation program (e.g., CYANA, XPLOR-NIH).

-

Generate an ensemble of structures that are consistent with the experimental restraints.

-

Analyze the resulting ensemble to determine the predominant conformations of the this compound dipeptide in solution.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for probing the secondary structure of peptides. For aromatic dipeptides like this compound, near-UV CD can also provide information about the relative orientation of the aromatic side chains.

Detailed Methodology for CD Spectroscopy:

-

Sample Preparation:

-

Dissolve the this compound dipeptide in a suitable buffer (e.g., phosphate (B84403) buffer) to a final concentration of 0.1-1 mg/mL. The buffer should be transparent in the desired wavelength range.

-

Prepare a blank sample containing only the buffer.

-

-

Data Acquisition:

-

Use a CD spectropolarimeter to record the CD spectrum.

-

Far-UV CD (190-250 nm): Use a quartz cuvette with a short path length (e.g., 0.1 cm). This region provides information about the peptide backbone conformation.

-

Near-UV CD (250-320 nm): Use a quartz cuvette with a longer path length (e.g., 1 cm). This region is sensitive to the environment and relative orientation of the aromatic side chains.

-

Record the spectrum of the blank and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Convert the raw data (in millidegrees) to molar ellipticity ([θ]).

-

Analyze the far-UV spectrum for characteristic signatures of secondary structures (e.g., β-turns).

-

Analyze the near-UV spectrum for exciton coupling signals, which appear as positive and negative bands and indicate specific orientations of the Trp and Phe chromophores.

-

Fluorescence Spectroscopy

The intrinsic fluorescence of tryptophan can be used to probe its local environment. Furthermore, Förster Resonance Energy Transfer (FRET) between tryptophan (donor) and a suitable acceptor can provide distance information.

Detailed Methodology for Fluorescence Spectroscopy:

-

Sample Preparation:

-

Dissolve the this compound dipeptide (or a derivative with a FRET acceptor) in a suitable buffer.

-

For intrinsic fluorescence, concentrations in the micromolar range are typically used.

-

For FRET experiments, ensure the presence of a suitable acceptor.

-

-

Data Acquisition:

-

Use a spectrofluorometer to record the fluorescence spectra.

-

Intrinsic Fluorescence: Excite the sample at ~295 nm to selectively excite tryptophan. Record the emission spectrum from ~310 to 450 nm. The position of the emission maximum is sensitive to the polarity of the tryptophan's environment.

-

FRET: If a FRET pair is being used, excite the donor and measure the emission of both the donor and the acceptor. The FRET efficiency can be calculated from the quenching of the donor fluorescence or the sensitized emission of the acceptor.

-

-

Data Analysis:

-

Analyze the intrinsic fluorescence spectrum to infer the degree of solvent exposure of the tryptophan side chain. A blue-shifted emission maximum suggests a more buried, non-polar environment.

-

Calculate the FRET efficiency and use the Förster equation to estimate the distance between the donor and acceptor.

-

Computational Protocols

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the conformational landscape of a peptide, allowing for the exploration of different conformational states and the transitions between them.

Detailed Methodology for MD Simulation using GROMACS:

-

System Setup:

-

Generate the initial coordinates of the this compound dipeptide in a desired starting conformation (e.g., extended) using a molecular builder.

-

Use the pdb2gmx tool in GROMACS to generate the topology file for the dipeptide, selecting a suitable force field (e.g., AMBER, CHARMM).[1]

-

Create a simulation box and solvate the dipeptide with a chosen water model (e.g., TIP3P).

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable contacts in the initial system.

-

-

Equilibration:

-

Perform a two-stage equilibration process:

-

NVT equilibration: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.

-

NPT equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.

-

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns or longer) to sample the conformational space.

-

-

Analysis:

-

Analyze the trajectory to study the conformational dynamics.

-

Calculate Ramachandran plots for the backbone dihedral angles (φ, ψ).

-

Analyze the time evolution of the side-chain dihedral angles (χ1, χ2).

-

Perform clustering analysis to identify the most populated conformational states.

-

Calculate the potential of mean force (PMF) along specific reaction coordinates (e.g., the distance between the aromatic rings) to map the free energy landscape.

-

Quantum Mechanics (QM) Calculations

QM calculations provide a more accurate description of the electronic structure and energetics of the dipeptide, allowing for a precise determination of the relative energies of different conformers.

Detailed Methodology for QM Calculations:

-

Conformational Search:

-

Perform a systematic or stochastic conformational search at a lower level of theory (e.g., molecular mechanics or semi-empirical methods) to identify a set of low-energy conformers.

-

-